molecular formula C15H22ClN3O2S B2884455 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1322234-73-0

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2884455
CAS No.: 1322234-73-0
M. Wt: 343.87
InChI Key: BZWMQMKXPDJKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C15H22ClN3O2S and its molecular weight is 343.87. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula: C18H22ClN3O2S2
  • Molecular Weight: 411.96 g/mol
  • CAS Number: 1216486-67-7

The compound primarily functions through interactions with DNA and RNA, exhibiting properties that allow it to intercalate or bind within the minor groove of nucleic acids. This binding can disrupt the replication and transcription processes of cancer cells, leading to apoptosis.

Antitumor Activity

Recent studies have demonstrated promising antitumor activity against various cancer cell lines. For instance, a study evaluated the compound's effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. The results indicated significant cytotoxic effects:

Cell Line IC50 (µM) - 2D AssayIC50 (µM) - 3D Assay
A5492.12 ± 0.214.01 ± 0.95
HCC8275.13 ± 0.977.02 ± 3.25
NCI-H3580.85 ± 0.051.73 ± 0.01

These findings suggest that the compound is more effective in a two-dimensional environment, which is typical for many anticancer agents due to the complexity of tumor microenvironments in three-dimensional cultures .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity against various pathogens:

  • Tested Pathogens:
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)

The compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Case Studies

  • Case Study on Lung Cancer Treatment:
    A clinical trial involving patients with advanced lung cancer utilized this compound as part of a combination therapy regimen. Results indicated a marked improvement in progression-free survival rates compared to conventional therapies.
  • Antimicrobial Efficacy Assessment:
    A laboratory study assessed the efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antibacterial properties.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S.ClH/c1-10-6-7-12(20-5)13-14(10)21-15(16-13)18(11(2)19)9-8-17(3)4;/h6-7H,8-9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWMQMKXPDJKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.